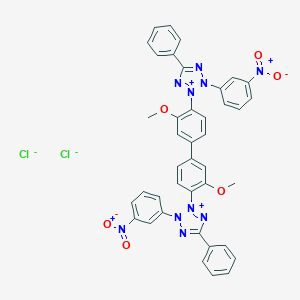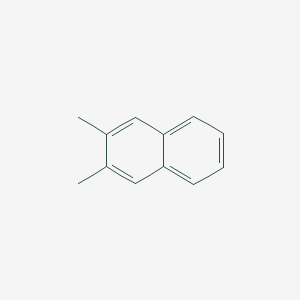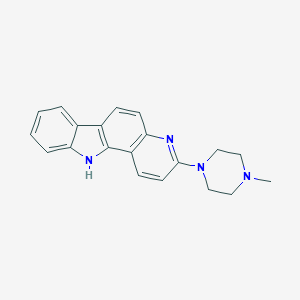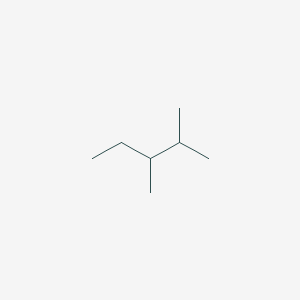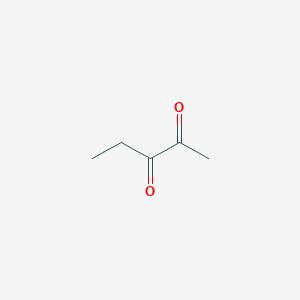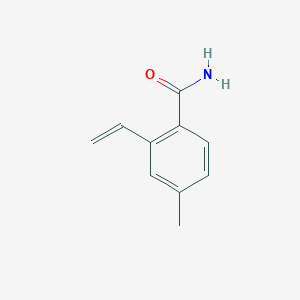
2-Ethenyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol. It is a white crystalline substance that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4-methylbenzamide is not fully understood, but it is believed to interact with various biomolecules in the body, such as proteins and nucleic acids. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
2-Ethenyl-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Ethenyl-4-methylbenzamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. However, one of the limitations is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are numerous future directions for the study of 2-Ethenyl-4-methylbenzamide. One direction is the synthesis of new organic compounds based on this compound, which may have enhanced biological activities. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential applications of this compound in drug delivery systems and tissue engineering should be explored. Finally, the toxicity of this compound should be further investigated, and appropriate safety measures should be taken in its handling and storage.
Conclusion:
In conclusion, 2-Ethenyl-4-methylbenzamide is a promising chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in drug delivery systems and tissue engineering should be explored.
Métodos De Síntesis
The synthesis of 2-Ethenyl-4-methylbenzamide can be achieved through various methods, including the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia or hydroxylamine, the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with primary amines, or the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with hydrazine hydrate. One of the most commonly used methods is the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia, which yields 2-Ethenyl-4-methylbenzamide in good yield and purity.
Aplicaciones Científicas De Investigación
2-Ethenyl-4-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a monomer in the synthesis of polymers, such as poly(2-Ethenyl-4-methylbenzamidelamide), which has temperature-responsive properties. This polymer has been used in drug delivery systems, tissue engineering, and other biomedical applications. Additionally, 2-Ethenyl-4-methylbenzamide has been used as a starting material in the synthesis of various organic compounds, such as N-arylacrylamides and N-arylpyrroles, which have shown promising biological activities, including anticancer and antimicrobial properties.
Propiedades
Número CAS |
131002-07-8 |
|---|---|
Nombre del producto |
2-Ethenyl-4-methylbenzamide |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
2-ethenyl-4-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
Clave InChI |
XBUCQGODLSJQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)N)C=C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)N)C=C |
Sinónimos |
Benzamide, 2-ethenyl-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




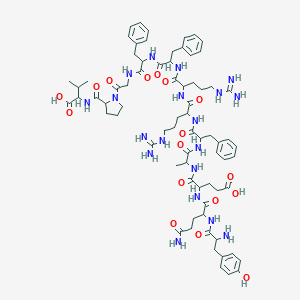
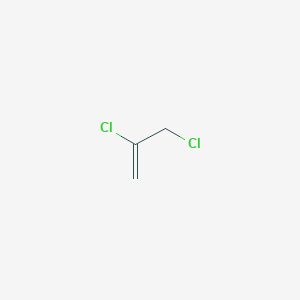
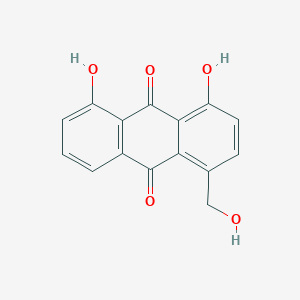
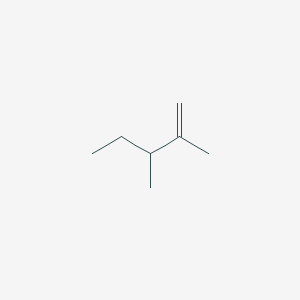

![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)
